(R)-Prasugrel Thiolactone

Cytochrome P450 inhibition drug-drug interaction risk CYP2B6 phenotyping

(R)-Prasugrel Thiolactone (CAS 1283166-42-6), also referred to as the (R)-enantiomer of prasugrel metabolite R-95913 or 2-oxo-prasugrel, is a single-enantiomer thienopyridine derivative with the molecular formula C₁₈H₁₈FNO₂S and a molecular weight of 331.4 g/mol. It is the chiral hydrolysis intermediate formed during the two-step bioactivation of the antiplatelet prodrug prasugrel: first, rapid intestinal carboxylesterase-mediated de-esterification of prasugrel yields the thiolactone, which subsequently undergoes cytochrome P450 (CYP)-catalyzed oxidative ring-opening to generate the pharmacologically active thiol metabolite R-138727.

Molecular Formula C₁₈H₁₈FNO₂S
Molecular Weight 331.4
CAS No. 1283166-42-6
Cat. No. B1142043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Prasugrel Thiolactone
CAS1283166-42-6
Synonyms5-((R)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Molecular FormulaC₁₈H₁₈FNO₂S
Molecular Weight331.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Prasugrel Thiolactone (CAS 1283166-42-6) – Key Intermediate and Chiral Reference Standard for Antiplatelet Prodrug Metabolism


(R)-Prasugrel Thiolactone (CAS 1283166-42-6), also referred to as the (R)-enantiomer of prasugrel metabolite R-95913 or 2-oxo-prasugrel, is a single-enantiomer thienopyridine derivative with the molecular formula C₁₈H₁₈FNO₂S and a molecular weight of 331.4 g/mol. It is the chiral hydrolysis intermediate formed during the two-step bioactivation of the antiplatelet prodrug prasugrel: first, rapid intestinal carboxylesterase-mediated de-esterification of prasugrel yields the thiolactone, which subsequently undergoes cytochrome P450 (CYP)-catalyzed oxidative ring-opening to generate the pharmacologically active thiol metabolite R-138727 [1]. Unlike the more commonly supplied diastereomeric mixture of prasugrel thiolactone (CAS 150322-38-6), (R)-Prasugrel Thiolactone is a defined single enantiomer that serves as a critical chiral reference standard for analytical method development, impurity profiling, and stereoselective metabolism studies in both research and quality control settings . The compound is listed as an impurity of prasugrel and is utilized as a USP/EP reference standard for chromatographic system suitability testing in pharmaceutical release and stability assays.

Why (R)-Prasugrel Thiolactone Cannot Be Substituted by the Diastereomeric Mixture or the (S)-Enantiomer


Substituting (R)-Prasugrel Thiolactone with the diastereomeric mixture of prasugrel thiolactone (R-95913, CAS 150322-38-6) or with the (S)-enantiomer introduces quantifiable analytical error and compromises the validity of stereoselective studies. The prasugrel metabolic pathway exhibits pronounced stereoselectivity: downstream, the pharmacologically active metabolite R-138727 exists as four stereoisomers with a rank order of antiplatelet potency of RS > RR >> SR = SS, and 84% of circulating active metabolite in humans is present as the RS and RR isomers following prasugrel administration [1]. Because the stereochemistry at the benzylic position of the thiolactone precursor dictates the stereochemical outcome of subsequent CYP-mediated ring-opening, use of the incorrect enantiomer or an undefined mixture precludes accurate determination of enantiomer-specific metabolic flux, CYP phenotyping, and impurity fate mapping [2]. For analytical quality control, pharmacopeial monographs specify the use of defined impurity standards; the (R)-enantiomer provides unambiguous chromatographic peak identification that a diastereomeric mixture cannot deliver without additional chiral separation and characterization [3].

Quantitative Differentiation Evidence for (R)-Prasugrel Thiolactone Relative to Closest Comparators


CYP2B6 Mechanism-Based Inhibition: Prasugrel Thiolactone (R-95913) Is 10- to 22-Fold Less Potent Than Clopidogrel and Ticlopidine

In a direct head-to-head mechanism-based inhibition study using human liver microsomes with bupropion hydroxylase as a CYP2B6 probe substrate, the thiolactone metabolite of prasugrel (R-95913) demonstrated a kinact/KI ratio that was 10-fold lower than that of ticlopidine and 22-fold lower than that of clopidogrel [1]. This indicates that prasugrel thiolactone carries substantially lower potential for time-dependent CYP2B6 inactivation than the thiolactone metabolites or parent compounds of the comparator thienopyridines. The kinact/KI ratio is the accepted parameter for ranking mechanism-based inactivation risk [1].

Cytochrome P450 inhibition drug-drug interaction risk CYP2B6 phenotyping

In Vivo Thiolactone Formation Efficiency: Prasugrel Thiolactone AUC Exceeds Clopidogrel Thiolactone AUC by ~140-Fold in Rats and ~19-Fold in Dogs

In a comparative in vivo study in rats and dogs, the area under the plasma concentration-time curve (AUC) of the thiolactone intermediate was measured in portal vein plasma following oral administration of prasugrel (1 mg/kg) and clopidogrel (0.77 mg/kg). In rats, the prasugrel thiolactone AUC was 15.8 ± 15.9 ng·h/mL versus 0.113 ± 0.226 ng·h/mL for clopidogrel thiolactone, representing an approximately 140-fold difference. In dogs, the corresponding values were 454 ± 104 ng·h/mL for prasugrel thiolactone versus 23.3 ± 4.3 ng·h/mL for clopidogrel thiolactone, representing an approximately 19.5-fold difference [1]. The relative bioavailability of the active metabolites (ratio of active metabolite AUC after oral prodrug vs. intravenous active metabolite) was 25% for prasugrel vs. 7% for clopidogrel in rats, and 25% vs. 10% in dogs [1].

Prodrug bioactivation pharmacokinetics thiolactone intermediate exposure

Broad CYP Inhibition Profile: R-95913 Is a Much Weaker Inhibitor of CYP2B6, CYP2C19, and CYP2D6 Compared to Clopidogrel and Ticlopidine

In a comprehensive CYP inhibition screen using recombinant human cytochrome P450 enzymes and fluorescent probe substrates, ticlopidine inhibited CYP2B6 with an IC₅₀ of 0.0517 ± 0.0323 µM and clopidogrel with an IC₅₀ of 0.0182 ± 0.0069 µM. Ticlopidine also inhibited CYP2C19 (IC₅₀ 0.203 ± 0.124 µM) and CYP2D6 (IC₅₀ 0.354 ± 0.158 µM), while clopidogrel inhibited CYP2C19 (IC₅₀ 0.524 ± 0.160 µM). In contrast, R-95913 (prasugrel thiolactone), 2-oxo-clopidogrel, and prasugrel were described as much weaker inhibitors of CYP2B6, CYP2C19, and CYP2D6 under identical assay conditions [1]. In a separate study, R-95913 inhibited CYP2C9, CYP2C19, CYP2D6, and CYP3A with Ki values ranging from 7.2 µM to 82 µM but did not inhibit CYP1A2; these Ki values exceed circulating concentrations in humans by 3.8- to 43-fold, indicating negligible clinical DDI risk [2].

CYP inhibition screening drug-drug interaction recombinant P450

Enzymatic Hydrolysis Efficiency: Human Carboxylesterase-2 (hCE2) Catalyzes Prasugrel Hydrolysis ≥25-Fold Faster Than hCE1, Enabling Rapid Intestinal Thiolactone Formation

Using expressed and purified human carboxylesterases, the hydrolysis of prasugrel to its thiolactone (R-95913) was shown to be at least 25-fold greater with hCE2 than with hCE1. The kinetic parameters were characterized: hCE1-mediated hydrolysis followed Michaelis-Menten kinetics with an apparent Km of 9.25 μM and Vmax of 0.725 nmol product/min/μg protein. In contrast, hCE2-mediated hydrolysis at low substrate concentrations exhibited Hill kinetics with an apparent Ks of 11.1 μM, Vmax of 19.0 nmol/min/μg, and a Hill coefficient of 1.42, reflecting the enzyme's dominant role in intestinal prasugrel bioactivation [1]. This 25-fold difference in catalytic efficiency between hCE2 and hCE1 is a defining feature of prasugrel metabolism that contrasts with clopidogrel, whose thiolactone formation requires hepatic CYP-mediated oxidation rather than intestinal hydrolysis [2].

Carboxylesterase prodrug hydrolysis intestinal first-pass metabolism

Chiral Purity Specification: (R)-Prasugrel Thiolactone as a Defined Single Enantiomer Versus the Diastereomeric Mixture (CAS 150322-38-6), Enabling Unambiguous Chromatographic Peak Assignment

(R)-Prasugrel Thiolactone (CAS 1283166-42-6) is supplied as a single, stereochemically defined enantiomer, in contrast to the more widely available diastereomeric mixture (CAS 150322-38-6) which contains both (7aR) and (7aS) configurations at the ring junction as well as both (R) and (S) configurations at the benzylic position, yielding a complex mixture of up to four stereoisomers . The single-enantiomer material enables unambiguous assignment of chromatographic peaks in chiral HPLC methods. In pharmacopeial contexts, the thiolactone is designated as Prasugrel USP Related Compound D and Prasugrel EP Impurity D, and is used as a reference standard for system suitability testing in the chromatographic purity analysis of prasugrel drug substance and drug product . For laboratories developing stereoselective analytical methods, the defined (R)-enantiomer eliminates the need for additional chiral separation and characterization steps required when using the mixed diastereomer material, thereby reducing method development time and improving peak identity confidence [1].

Chiral chromatography impurity profiling pharmacopeial reference standard

Validated Application Scenarios for (R)-Prasugrel Thiolactone in Pharmaceutical R&D and Quality Control


Chiral HPLC Method Development and System Suitability Testing for Prasugrel Impurity Profiling

(R)-Prasugrel Thiolactone serves as the definitive single-enantiomer reference standard for developing and validating chiral HPLC methods used in the pharmacopeial impurity profiling of prasugrel drug substance and drug product. Because the compound is listed as USP Related Compound D and EP Impurity D, its use directly supports regulatory method validation per ICH Q2(R1). The defined (R)-stereochemistry provides unambiguous peak identification, which the diastereomeric mixture (CAS 150322-38-6) cannot deliver without additional chiral separation development. As demonstrated in published chiral chromatographic studies, polysaccharide-based chiral stationary phases (CSPs) can separate prasugrel-related enantiomers and regioisomers; the single (R)-enantiomer serves as the critical marker for determining enantiomeric purity and for establishing system suitability criteria such as resolution (Rs ≥ 1.5 between critical peak pairs) and relative retention times [1].

In Vitro CYP Phenotyping and Drug-Drug Interaction (DDI) Risk Assessment for Thienopyridine Antithrombotics

For laboratories conducting head-to-head CYP inhibition and mechanism-based inactivation (MBI) screening of thienopyridine antiplatelet agents, (R)-Prasugrel Thiolactone is the essential comparator representing the prasugrel metabolic pathway. Quantitative evidence demonstrates that R-95913 is 10- to 22-fold less potent as a mechanism-based CYP2B6 inhibitor than ticlopidine and clopidogrel, respectively, and is a much weaker reversible inhibitor of CYP2B6, CYP2C19, and CYP2D6 (IC₅₀ values not reached at concentrations up to 100 µM, versus low nanomolar IC₅₀ values for clopidogrel and ticlopidine) [2]. These data are critical for constructing CYP inhibition risk matrices that differentiate prasugrel from clopidogrel and ticlopidine in terms of DDI liability during polypharmacy in acute coronary syndrome patients. The in vitro Ki values of R-95913 for CYP2C9, CYP2C19, CYP2D6, and CYP3A (7.2–82 µM) provide the quantitative basis for physiologically based pharmacokinetic (PBPK) modeling of prasugrel DDI potential [3].

Carboxylesterase Activity Probes and Intestinal First-Pass Metabolism Models

The formation of (R)-Prasugrel Thiolactone from prasugrel is catalyzed ≥25-fold more efficiently by human carboxylesterase-2 (hCE2, Vmax 19.0 nmol/min/μg) than by hCE1 (Vmax 0.725 nmol/min/μg), making this compound a validated probe substrate for hCE2 activity assays in intestinal S9 fractions, Caco-2 monolayer transport models, and expressed enzyme systems [4]. The rapid appearance of the active metabolite R-138727 in human plasma (Tmax ~0.5 h) is directly attributable to this efficient intestinal hydrolysis step. Researchers modeling intestinal first-pass metabolism or evaluating hCE2-mediated prodrug activation can use (R)-Prasugrel Thiolactone as both a reference standard for quantifying thiolactone formation rates and as a positive control substrate for hCE2 activity in newly developed in vitro intestinal models [1].

Stereoselective Metabolism Studies and Pharmacologically Active Isomer Ratio Determination

The stereochemistry at the benzylic position of (R)-Prasugrel Thiolactone determines the stereochemical outcome of the subsequent CYP-mediated oxidative ring-opening to R-138727. In humans, 84% of circulating R-138727 is present as the two most pharmacologically potent stereoisomers (RS and RR), while the SR and SS isomers account for only ~16% [5]. The (R)-enantiomer of the thiolactone is therefore the direct precursor to the RS and RR isomers of the active metabolite. For research groups studying stereoselective CYP metabolism or developing enantiomer-specific bioanalytical methods using LC-MS/MS with chiral derivatization (e.g., bromomethoxyacetophenone stabilization), the single (R)-enantiomer eliminates the confounding variable of mixed stereochemistry in the substrate, enabling definitive assignment of product stereoisomer ratios and intrinsic clearance values for each CYP isoform [2].

Quote Request

Request a Quote for (R)-Prasugrel Thiolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.